molecular formula C17H16O3 B2824629 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid CAS No. 338393-75-2

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid

Cat. No.: B2824629
CAS No.: 338393-75-2
M. Wt: 268.312
InChI Key: UKEFOBQXMYMYDC-BQYQJAHWSA-N
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Preparation Methods

The synthesis of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid typically involves the reaction of 3,5-dimethylphenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 3,5-dimethylphenoxy-2-phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the study of enzyme interactions and protein modifications. The compound’s ability to interact with various biological targets makes it valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for strong binding interactions, while the acrylic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to changes in cellular pathways and physiological effects .

Properties

IUPAC Name

(E)-3-[2-(3,5-dimethylphenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-9-13(2)11-15(10-12)20-16-6-4-3-5-14(16)7-8-17(18)19/h3-11H,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFOBQXMYMYDC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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